molecular formula C9H14ClN3O B5732339 4-chloro-5-(isobutylamino)-2-methyl-3(2H)-pyridazinone

4-chloro-5-(isobutylamino)-2-methyl-3(2H)-pyridazinone

Cat. No. B5732339
M. Wt: 215.68 g/mol
InChI Key: UGFPHCFBWCVYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-(isobutylamino)-2-methyl-3(2H)-pyridazinone, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.

Mechanism of Action

ICI 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. By blocking this receptor, ICI 118,551 inhibits the downstream signaling pathways that are normally activated by epinephrine.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease insulin secretion, inhibit airway smooth muscle contraction, and decrease heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

ICI 118,551 is a widely used tool in scientific research due to its selective β2-adrenergic receptor blockade. However, it is important to note that it may have off-target effects on other receptors and signaling pathways. Additionally, the effects of ICI 118,551 may vary depending on the experimental conditions and the specific model being used.

Future Directions

There are a number of potential future directions for research involving ICI 118,551. One area of interest is the role of β2-adrenergic receptors in metabolic regulation and obesity. Additionally, further research is needed to fully understand the effects of β2-adrenergic receptor blockade on airway smooth muscle contraction and the potential therapeutic applications of this approach. Finally, the development of more selective β2-adrenergic receptor antagonists may provide new tools for investigating the physiological and biochemical effects of β2-adrenergic receptor blockade.

Synthesis Methods

ICI 118,551 can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with chloroacetyl chloride, followed by reaction with isobutylamine and 4-chloro-3-nitrobenzoyl chloride. The resulting product is then reduced to yield ICI 118,551.

Scientific Research Applications

ICI 118,551 is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and biochemical processes. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, insulin secretion, and airway smooth muscle contraction.

properties

IUPAC Name

4-chloro-2-methyl-5-(2-methylpropylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-6(2)4-11-7-5-12-13(3)9(14)8(7)10/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPHCFBWCVYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=O)N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.